molecular formula C21H30O11 B143981 Deoxynivalenol 3-glucoside CAS No. 131180-21-7

Deoxynivalenol 3-glucoside

Cat. No. B143981
M. Wt: 458.5 g/mol
InChI Key: PUMXWMGECQIOGB-SMSDQXDJSA-N
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Description

Deoxynivalenol 3-glucoside (D3G) is a masked form of the mycotoxin deoxynivalenol (DON), which is produced by Fusarium fungi and commonly found in cereal grains. D3G is formed when a glucose molecule is attached to the DON molecule, potentially altering its toxicity and detectability. It is of toxicological relevance due to its presence in food and its ability to be hydrolyzed back to DON during digestion .

Synthesis Analysis

D3G can be synthesized in plants as a defense mechanism against Fusarium infection. The occurrence of D3G has been reported in various cereal-based products, including beer, where it sometimes exceeds the levels of free DON . In wheat cultures, D3G can be formed from DON or its acetylated derivatives, and the metabolic fate of these compounds has been studied to understand their transformation and potential risks .

Molecular Structure Analysis

The molecular structure of D3G is characterized by the presence of a glucose moiety attached to the DON molecule. Structural characterization of D3G and its related glucuronides has been achieved through techniques such as NMR spectroscopy, providing evidence for the presence of different glucuronides formed by liver enzymes .

Chemical Reactions Analysis

D3G is hydrolyzed back to DON during digestion, with several intestinal bacteria capable of liberating DON from D3G. This hydrolysis is a key chemical reaction that affects the bioavailability and toxicity of D3G in the human body . Additionally, the human fecal microbiota has been shown to metabolize D3G, which may be responsible for the urinary excretion of deepoxy-deoxynivalenol (DOM-1), a less toxic metabolite .

Physical and Chemical Properties Analysis

The stability of D3G during digestion has been investigated, showing that it is resistant to acids and enzymes expressed by humans but can be partly cleaved by cellulase and cellobiase . The stability of DON and D3G during gastro-duodenal digestion of bread has also been studied, indicating that D3G may increase during the passage in the duodenal compartment . The thermal stability of D3G during food processing is variable, with different thermal methods having diverse effects on the reduction or transformation of DON and D3G .

Relevant Case Studies

Several studies have documented the occurrence of D3G in food products. For instance, a survey of commercial beers found ubiquitous occurrence of D3G, with levels sometimes exceeding that of free DON . In durum wheat from Argentina, D3G was detected in 94% of the samples, highlighting the potential risk for consumers and the possibility of using certain cultivars for breeding programs aimed at Fusarium head blight resistance . The metabolic fate of DON and its acetylated derivatives in a wheat suspension culture has also been explored, revealing the formation of novel metabolites and significant differences in the metabolization of DON and its derivatives .

Scientific Research Applications

Metabolism and Toxicological Relevance

  • Metabolism in Rats : Deoxynivalenol 3-glucoside (D3G) is hydrolyzed to deoxynivalenol (DON) during digestion in rats, with most D3G metabolized by gut microbiota. D3G is considerably less toxicologically relevant than DON in rats (Nagl et al., 2012).
  • Digestion Process in Humans : D3G is hydrolyzed to DON during human digestion, partly cleaved by cellulase and cellobiase, and is considered toxicologically relevant (Berthiller et al., 2011).

Occurrence in Agricultural Products

  • In Durum Wheat : D3G was found in durum wheat from Argentina, with varying concentrations and widespread occurrence, suggesting potential health risks and breeding program applications for Fusarium head blight resistance (Palacios et al., 2017).

Human and Animal Health Risks

  • Risk Assessment : DON, its acetylated and modified forms, including D3G, present risks to human and animal health. DON is rapidly absorbed, distributed, and excreted, with similar toxic effects expected from its modified forms (Knutsen et al., 2017).

Detection and Analysis Methods

  • Simultaneous Determination : A methodology was developed for simultaneous determination of D3G, DON, and nivalenol (NIV) in wheat grains, highlighting the importance of reliable detection methods in cereal matrices (Trombete et al., 2016).

Microbiota Metabolism

  • Metabolism by Human Fecal Microbiota : The human fecal microbiota can metabolize D3G, releasing DON and contributing to urinary deepoxy-deoxynivalenol (DOM-1), indicating the role of microbiota in modifying mycotoxin exposure (Gratz et al., 2013).

Wheat Cultivation Implications

  • Metabolization in Wheat : Different deoxynivalenol derivatives, including D3G, were identified in wheat suspension cultures, highlighting differences in metabolization and potential implications for agriculture and food safety (Schmeitzl et al., 2015).

Food Processing Impact

  • In Malt, Beer, and Breadstuff : D3G co-occurs with DON in cereal-based foods, especially in products of enzyme-catalyzed processes, with its presence in the human diet being a health concern due to bioavailability (Zachariasova et al., 2012).

properties

IUPAC Name

(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMXWMGECQIOGB-SMSDQXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891865
Record name Deoxynivalenol-3-O-glucoside
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Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxynivalenol 3-glucoside

CAS RN

131180-21-7
Record name Deoxynivalenol 3-glucoside
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxynivalenol-3-O-glucoside
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Record name Deoxynivalenol-3-O-glucoside
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Record name Deoxynivalenol 3-glucoside
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Record name DEOXYNIVALENOL 3-GLUCOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,930
Citations
F Berthiller, R Krska, KJ Domig, W Kneifel, N Juge… - Toxicology letters, 2011 - Elsevier
Deoxynivalenol-3-β-d-glucoside (D3G), a plant phase II metabolite of the Fusarium mycotoxin deoxynivalenol (DON), occurs in naturally contaminated wheat, maize, oat, barley and …
Number of citations: 272 www.sciencedirect.com
A Malachova, Z Dzuman, Z Veprikova… - Journal of Agricultural …, 2011 - ACS Publications
Fusarium toxins, Alternaria toxins, and ergot alkaloids represent common groups of mycotoxins that can be found in cereals grown under temperate climatic conditions. Because most of …
Number of citations: 158 pubs.acs.org
S Simsek, K Burgess, KL Whitney, Y Gu, SY Qian - Food Control, 2012 - Elsevier
… The overall goal of this research was to determine the fate of both Deoxynivalenol (DON) and its conjugated mycotoxin Deoxynivalenol-3-glucoside (D3G) during milling and baking …
Number of citations: 111 www.sciencedirect.com
M Bryła, E Ksieniewicz-Woźniak, A Waśkiewicz… - Toxins, 2018 - mdpi.com
… of nivalenol, deoxynivalenol-3-glucoside, and deoxynivalenol in 92 … Deoxynivalenol-3-glucoside, the formation of which is … The relative content of deoxynivalenol-3-glucoside (DON-3G) …
Number of citations: 65 www.mdpi.com
M Kostelanska, Z Dzuman, A Malachova… - Journal of Agricultural …, 2011 - ACS Publications
The co-occurrence of the major Fusarium mycotoxin deoxynivalenol (DON) and its conjugate deoxynivalenol-3-glucoside (DON-3-Glc) has been documented in infected wheat. This …
Number of citations: 130 pubs.acs.org
E Varga, A Malachova, H Schwartz… - Food Additives & …, 2013 - Taylor & Francis
… reported the presence of the Fusarium mycotoxins deoxynivalenol (DON) and 3-acetyl-deoxynivalenol (3ADON), as well as of the masked mycotoxin deoxynivalenol-3-glucoside (D3G) …
Number of citations: 129 www.tandfonline.com
SA Palacios, JG Erazo, B Ciasca, VMT Lattanzio… - Food Chemistry, 2017 - Elsevier
… -deoxynivalenol and deoxynivalenol-3-glucoside in 84 durum … Deoxynivalenol-3-glucoside was detected in 94% of the … , this is the first report of deoxynivalenol-3-glucoside in wheat in …
Number of citations: 84 www.sciencedirect.com
Q Wu, K Kuča, HU Humpf, B Klímová, B Cramer - Mycotoxin Research, 2017 - Springer
Deoxynivalenol (DON), the most commonly occurring trichothecene in nature, may affect animal and human health through causing diarrhea, vomiting, gastrointestinal inflammation, …
Number of citations: 77 link.springer.com
A Vidal, L Claeys, M Mengelers, V Vanhoorne… - Scientific reports, 2018 - nature.com
… Ratio of the total DON amount excreted in urine to the total amount of administered deoxynivalenol (A) and deoxynivalenol-3-glucoside (B), during the 24 hours of urine collection. The …
Number of citations: 107 www.nature.com
M Kostelanska, J Hajslova… - Journal of agricultural …, 2009 - ACS Publications
Since deoxynivalenol (DON), the main representative of Fusarium toxic secondary metabolites, is a relatively common natural contaminant in barley, its traces can be detected in many …
Number of citations: 201 pubs.acs.org

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